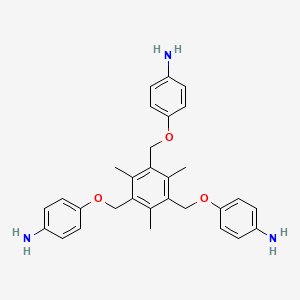

4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline

CAS No.:

Cat. No.: VC18413845

Molecular Formula: C30H33N3O3

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H33N3O3 |

|---|---|

| Molecular Weight | 483.6 g/mol |

| IUPAC Name | 4-[[3,5-bis[(4-aminophenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]aniline |

| Standard InChI | InChI=1S/C30H33N3O3/c1-19-28(16-34-25-10-4-22(31)5-11-25)20(2)30(18-36-27-14-8-24(33)9-15-27)21(3)29(19)17-35-26-12-6-23(32)7-13-26/h4-15H,16-18,31-33H2,1-3H3 |

| Standard InChI Key | PMJNPCBZKYURAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)N)C)COC3=CC=C(C=C3)N)C)COC4=CC=C(C=C4)N |

Introduction

Overview

The compound “4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline” appears to be a complex organic molecule. Its structure suggests it is based on a central aromatic core (2,4,6-trimethylbenzene), functionalized with three methylene bridges and terminated with oxy groups bonded to aniline moieties.

Key Features:

-

Aromatic Core: The 2,4,6-trimethylbenzene (mesitylene) provides stability and rigidity to the molecule.

-

Methylene Bridges: These act as spacers linking the aromatic core to the functional groups.

-

Aniline Groups: The presence of three aniline units (aromatic amines) suggests potential reactivity in organic synthesis or polymerization.

Molecular Formula:

Based on the name, the molecular formula can be deduced as .

Potential Applications

While specific applications are not detailed in the search results, compounds with similar structures often find use in:

-

Material Science: As precursors for polymers or resins due to their multifunctional nature.

-

Dye and Pigment Industry: Aromatic amines are common in dye synthesis.

-

Pharmaceuticals: Aniline derivatives are key intermediates in drug development.

-

Organic Electronics: The aromatic and functionalized structure may have applications in semiconductors or organic light-emitting diodes (OLEDs).

Synthesis

The synthesis of such a compound would likely involve:

-

Functionalizing 2,4,6-trimethylbenzene with methylene bromide or chloride under basic conditions.

-

Reacting the intermediate with aniline derivatives via nucleophilic substitution.

Analytical Characterization:

-

NMR Spectroscopy: To confirm the aromatic protons and methylene linkages.

-

Mass Spectrometry (MS): To verify molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups like amines and ethers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume